Bis(alpha-phenylethyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethoxy)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAVSTZWKNIWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918794 | |
| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-96-9 | |
| Record name | Bis(1-phenylethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-phenylethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Diphenyldiethyl ether | |
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| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(oxydiethylidene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.083 | |
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Synthetic Methodologies for Bis Alpha Phenylethyl Ether and Its Derivatives
Classical Etherification Approaches
The synthesis of ethers is a fundamental transformation in organic chemistry, and classical methods remain relevant for the preparation of specific target molecules like bis(alpha-phenylethyl) ether. These approaches typically involve the formation of a carbon-oxygen bond through nucleophilic substitution or dehydration reactions.
Williamson Ether Synthesis and its Refinements for this compound
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and a primary method for preparing this compound. wikipedia.orgbyjus.com This reaction involves the nucleophilic displacement of a halide ion or another suitable leaving group from an organohalide by an alkoxide ion. byjus.com The versatility and reliability of this SN2 reaction have made it a widely used method in both laboratory and industrial settings for creating both symmetrical and asymmetrical ethers. wikipedia.org
The core of the Williamson synthesis for this compound involves the reaction between an alpha-phenylethyl halide and an alpha-phenylethyl alkoxide. The alkoxide, acting as the nucleophile, attacks the electrophilic carbon of the alpha-phenylethyl halide, leading to the formation of the ether and a salt byproduct. wikipedia.orgbyjus.com
The alpha-phenylethyl alkoxide is typically generated in situ by treating alpha-phenylethyl alcohol with a strong base. masterorganicchemistry.com The choice of the halide in the alpha-phenylethyl halide can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.
A general representation of the reaction is as follows:
C₆H₅CH(CH₃)X + C₆H₅CH(CH₃)O⁻Na⁺ → (C₆H₅CH(CH₃))₂O + NaX (where X = Cl, Br, I)
This reaction is a classic example of an SN2 mechanism, where the alkoxide attacks the carbon atom bearing the leaving group from the backside. wikipedia.org For the successful synthesis of this compound, the secondary nature of the alpha-phenylethyl halide must be considered, as it can lead to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
The generation of the alkoxide from alpha-phenylethyl alcohol requires basic conditions. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol, driving the reaction forward. masterorganicchemistry.com Sodium hydroxide (B78521) or potassium hydroxide can also be used, particularly in industrial settings. byjus.com
To overcome the challenge of bringing a water-soluble base (like NaOH) into contact with an organic-soluble alcohol and halide, phase-transfer catalysis (PTC) is often employed. researchgate.netmdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction occurs. mdpi.comtaylorandfrancis.combiomedres.us This technique can improve reaction rates, allow for milder reaction conditions, and increase yields by enhancing the nucleophilicity of the alkoxide. taylorandfrancis.com
Table 1: Common Bases and Phase-Transfer Catalysts in Williamson Ether Synthesis
| Base | Phase-Transfer Catalyst | Typical Application |
| Sodium Hydride (NaH) | None (used in anhydrous conditions) | Laboratory synthesis |
| Potassium Hydride (KH) | None (used in anhydrous conditions) | Laboratory synthesis |
| Sodium Hydroxide (NaOH) | Tetrabutylammonium Bromide (TBAB) | Industrial synthesis |
| Potassium Hydroxide (KOH) | 18-Crown-6 | Laboratory synthesis |
| Potassium Carbonate (K₂CO₃) | Tetrabutylammonium hydrogensulfate | Solid-liquid PTC |
Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing side reactions. numberanalytics.com
Temperature: The reaction temperature influences the rate of both the desired SN2 reaction and the competing E2 elimination. Generally, lower temperatures favor substitution over elimination. However, a sufficiently high temperature is needed to achieve a reasonable reaction rate. For many Williamson ether syntheses, temperatures in the range of 50-100 °C are employed. byjus.com In some cases, higher temperatures (around 200 °C) have been used in attempts to create a "greener" synthesis with weaker alkylating agents, though this is less common for secondary halides. researchgate.net
Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred because they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to react. masterorganicchemistry.comnumberanalytics.com When using sodium hydride, tetrahydrofuran (B95107) (THF) is a common solvent. masterorganicchemistry.com The use of the parent alcohol as the solvent is also a possibility. masterorganicchemistry.com
Stoichiometry: The stoichiometry of the reactants can be adjusted to optimize the reaction. Using a slight excess of the alkoxide can help to drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions. The concentration of the reactants also plays a role, with higher concentrations generally leading to faster reaction rates. numberanalytics.com
Table 2: Influence of Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | General Yield Trend |
| NaH | DMF | High |
| KOtBu | DMSO | High |
| NaOH | H₂O | Lower (without PTC) |
This table illustrates general trends; specific yields for this compound would require experimental data.
The primary limitation in the synthesis of this compound via the Williamson method is the competing elimination reaction (E2). Since alpha-phenylethyl halide is a secondary halide, treatment with a strong base (the alkoxide) can lead to the formation of styrene (B11656) as a significant byproduct. wikipedia.orgmasterorganicchemistry.com
Another potential byproduct is the result of C-alkylation, especially if a phenoxide were used, though this is less of a concern with the alpha-phenylethyl alkoxide. thieme-connect.de Additionally, if the reaction conditions are not carefully controlled, unreacted starting materials will remain, complicating the purification process. The use of strong bases also necessitates anhydrous conditions to prevent the base from reacting with water instead of the alcohol. taylorandfrancis.com
Optimization Parameters in this compound Synthesis: Temperature, Solvent, and Stoichiometry
Alternative Ether Bond Formation Strategies
While the Williamson synthesis is the most direct classical approach, other strategies for forming ether bonds exist, although they may be less commonly applied to the specific synthesis of this compound.
One such alternative is the acid-catalyzed dehydration of alcohols. In this method, two molecules of alpha-phenylethyl alcohol could theoretically be condensed to form the ether and water. However, this method is generally more suitable for primary alcohols and often requires high temperatures, which can lead to a variety of side products, including elimination to form styrene and rearrangement products.
Another approach involves the reaction of carbanions with peroxides. acs.orgcore.ac.uk For instance, a phenylethyl carbanion could potentially react with a suitable peroxide to form the ether linkage. However, these methods are often complex and may not offer significant advantages over the Williamson synthesis for this particular molecule.
More modern methods, such as copper-catalyzed coupling reactions of alcohols with organobismuth reagents, have been developed for the synthesis of alkyl aryl ethers, but their application to the formation of dialkyl ethers like this compound is less established. arkat-usa.org
Oxidation-Mediated Synthesis from Alpha-Phenylethyl Chloride via Metal Oxides
A notable method for the synthesis of bis(α-phenylethyl) ether involves the oxidation of α-phenylethyl chloride using metal oxides. acs.org This reaction provides a direct pathway to the desired ether. Research has demonstrated the feasibility of this transformation, highlighting it as a specific synthetic method for this class of compounds. acs.org The reaction underscores the utility of metal oxides in mediating ether formation from haloalkanes. While detailed mechanistic studies are ongoing, the process is believed to involve the activation of the carbon-chlorine bond by the metal oxide, facilitating the subsequent etherification.
Catalyzed Dehydrative Nucleophilic Displacement Reactions for this compound
The synthesis of ethers through the dehydrative coupling of alcohols is a green and atom-economical approach. researchgate.net In the context of this compound, this involves the catalyzed dehydrative nucleophilic displacement of the hydroxyl group from 1-phenylethanol (B42297). researchgate.net Various catalysts have been explored for this transformation, including those based on rhenium, such as Re2O7, which has shown high efficiency in the dehydration of alcohols to form ethers or olefins. researchgate.netacs.org The reaction proceeds by the activation of the alcohol's hydroxyl group, followed by nucleophilic attack by another alcohol molecule, releasing water as the only byproduct. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity towards ether formation versus the competing elimination reaction that yields styrene. acs.org
For instance, the dehydration of 1-phenylethanol can lead to the formation of styrene as a major product, but under specific catalytic conditions, the formation of this compound is favored. acs.org Copper(II) and Zinc(II) fused-bisoxazolidine complexes have also been investigated as catalysts for the dehydration of 1-phenylethanol, primarily yielding styrene, but the formation of α-methylbenzyl ethers as intermediates or byproducts is a competing reaction. acs.org
| Reactant | Catalyst | Product | Key Observation |
| 1-Phenylethanol | Re2O7 | Styrene / this compound | High selectivity for dehydration. researchgate.netacs.org |
| 1-Phenylethanol | Cu(II)/Zn(II) bisoxazolidine | Styrene | α-methylbenzyl ether formation is a competing reaction. acs.org |
| Benzyl (B1604629) alcohols | Fe(OTf)2 with pyridine (B92270) bis-imidazoline ligand | Unsymmetrical benzyl ethers | High chemoselectivity, no symmetrical ether byproducts. researchgate.net |
Etherification through Carbanion Reactions with Monoperoxyacetals
A less conventional yet effective method for ether synthesis involves the reaction of carbanions with monoperoxyacetals. acs.orgacs.orgnih.gov This approach offers an alternative to traditional methods by reversing the polarity of the reactants, utilizing a nucleophilic carbon and an electrophilic oxygen source. acs.org Specifically, organolithium and organomagnesium reagents can react with tetrahydropyranyl monoperoxyacetals to produce ethers in moderate to high yields. acs.org This method has been successfully applied to the synthesis of a variety of ethers, including alkyl, aryl, and cyclopropyl (B3062369) ethers. acs.org Theoretical studies suggest a mechanism involving a Lewis acid-promoted insertion of the organometallic species into the O-O bond of the peroxide. acs.orgnih.gov This strategy has been shown to be effective for the formation of C-O bonds and provides a novel route to complex ether structures. acs.org
Catalytic Advancements in this compound Synthesis
The development of efficient catalytic systems is paramount for the selective and high-yielding synthesis of this compound. Both transition metal-based catalysts and different catalytic regimes (heterogeneous and homogeneous) have been explored.
Application of Transition Metal-Based Catalytic Systems
Transition metals play a crucial role in catalyzing the formation of ethers from alcohols. researchgate.net A variety of transition metals, including palladium, gold, aluminum, zinc, iron, and ruthenium, have been employed in the synthesis of ethers through various mechanisms. researchgate.net For instance, iron(II) triflate combined with a pyridine bis-imidazoline ligand has been shown to be a highly effective catalyst for the cross-dehydrative etherification of benzyl alcohols with aliphatic alcohols, yielding unsymmetrical ethers with high chemoselectivity. researchgate.net While not specifically detailing the synthesis of this compound, this demonstrates the potential of iron catalysis in related transformations. The development of catalysts based on earth-abundant metals like nickel is also a significant area of research for similar transformations. epfl.ch
Exploration of Heterogeneous and Homogeneous Catalysts
Catalysts for ether synthesis can be broadly classified as homogeneous or heterogeneous. pressbooks.pubbritannica.com Homogeneous catalysts exist in the same phase as the reactants, allowing for high activity and selectivity due to greater interaction with the reactant molecules. pressbooks.pubmdpi.com However, their separation from the reaction mixture can be challenging. mdpi.com Examples of homogeneous catalysts used in etherification include soluble transition metal complexes and Brønsted acids. researchgate.netresearchgate.net
Heterogeneous catalysts, on the other hand, are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. pressbooks.pubbritannica.com This facilitates easy separation and recycling of the catalyst. mdpi.com Zeolites and polymer-supported catalysts are examples of heterogeneous systems used in ether synthesis. researchgate.netresearchgate.net The choice between a homogeneous and heterogeneous system often involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse. mdpi.com
| Catalyst Type | Advantages | Disadvantages | Examples |
| Homogeneous | High activity and selectivity, mild reaction conditions. pressbooks.pubmdpi.com | Difficult to separate from products, potential for catalyst leaching. mdpi.com | Soluble transition metal complexes (e.g., [Ir(coe)2Cl]2), Brønsted acids. researchgate.netacs.org |
| Heterogeneous | Easy separation and recycling, enhanced stability. pressbooks.pubmdpi.com | Often require higher temperatures and pressures, potential mass transfer limitations. mdpi.com | Zeolites, metal oxides, polymer-supported catalysts. researchgate.netresearchgate.net |
Asymmetric Synthesis of Chiral this compound and Related Derivatives
The synthesis of chiral molecules is of significant interest in various fields, including pharmaceuticals and materials science. acs.org Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound. In the context of this compound, which possesses chiral centers, asymmetric synthesis would involve the stereoselective formation of the ether linkage.
Methodologies for asymmetric synthesis often rely on the use of chiral catalysts or chiral auxiliaries. For instance, chiral lithium amides have been used in the asymmetric addition to α,β-unsaturated esters to create chiral centers with high stereocontrol. mdpi.com While this specific example does not directly produce this compound, the principle of using chiral reagents to induce asymmetry is broadly applicable.
The development of chiral catalysts, particularly those based on transition metals with chiral ligands, is a cornerstone of modern asymmetric synthesis. nih.gov These catalysts can create a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially. For example, chiral rhodium complexes have been used for the enantioselective alkynylation of prochiral substrates. nih.gov The application of such principles to the synthesis of chiral ethers, including this compound, is an active area of research. This could involve the asymmetric dehydration of 1-phenylethanol using a chiral catalyst or the reaction of a chiral derivative of one of the starting materials.
Development of Stereoselective and Enantioselective Synthetic Routes
The stereoselective synthesis of this compound is of significant interest due to the presence of two stereocenters in the molecule. The development of synthetic routes that can control the absolute and relative stereochemistry of these centers is crucial for its application in asymmetric synthesis. Two principal strategies have been explored: the acid-catalyzed dehydration of 1-phenylethanol and the Williamson ether synthesis.
Acid-Catalyzed Dehydration of 1-Phenylethanol
The intermolecular dehydration of 1-phenylethanol (also known as α-phenylethyl alcohol) using solid acid catalysts can produce this compound, referred to in some literature as alpha-methylbenzyl ether (AME). conicet.gov.ar This reaction is often in competition with the intramolecular dehydration of 1-phenylethanol, which yields styrene. conicet.gov.ar The selectivity of the reaction towards the formation of the ether is highly dependent on the nature of the acid catalyst and the reaction conditions. conicet.gov.ar
Research has shown that catalysts with predominantly Lewis acid sites, such as ZnO/SiO2, Al-MCM-41, and SiO2-Al2O3, tend to selectively convert 1-phenylethanol to this compound. conicet.gov.ar In contrast, catalysts with strong Brønsted acid sites often show lower selectivity for the ether. conicet.gov.ar The reaction temperature is also a critical parameter, with studies conducted at 363 K. conicet.gov.ar
Table 1: Catalyst Performance in the Dehydration of 1-Phenylethanol
| Catalyst | Predominant Acid Sites | Primary Product | Reference |
|---|---|---|---|
| ZnO/SiO2 | Lewis | This compound | conicet.gov.ar |
| Al-MCM-41 | Lewis | This compound | conicet.gov.ar |
| SiO2-Al2O3 | Lewis | This compound | conicet.gov.ar |
| Amberlyst 15 | Brønsted | Styrene & this compound | conicet.gov.ar |
| HPA/SiO2 | Brønsted | Styrene & this compound | conicet.gov.ar |
| HMOR Zeolite | Brønsted | Styrene & this compound | conicet.gov.ar |
To achieve an enantioselective synthesis, one would start with an enantiomerically pure 1-phenylethanol. The reaction mechanism would need to proceed with a high degree of stereochemical retention or inversion to produce an optically active ether.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or a similar substrate with an alkoxide ion. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of sodium 1-phenylethoxide with 1-phenylethyl halide (e.g., bromide or iodide).
The general reaction is as follows:
C₆H₅CH(CH₃)O⁻Na⁺ + C₆H₅CH(CH₃)X → C₆H₅CH(CH₃)OCH(CH₃)C₆H₅ + NaX
To ensure the stereochemical integrity of the product, the reaction should be carried out under conditions that favor a clean SN2 reaction with minimal side reactions like elimination. The use of enantiomerically pure starting materials is essential for producing optically active this compound. For instance, reacting (R)-sodium 1-phenylethoxide with (R)-1-phenylethyl halide would be expected to yield (R,R)-bis(alpha-phenylethyl) ether, assuming the reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
The choice of solvent is also critical, with polar aprotic solvents like THF or DMSO often being used to facilitate the SN2 reaction. masterorganicchemistry.com
Integration of Chiral Auxiliaries in Bis(alpha-phenylethyl) Moiety-Containing Derivatives
The bis(alpha-phenylethyl) group, particularly in the form of bis(alpha-phenylethyl)amine, has been effectively utilized as a chiral auxiliary in asymmetric synthesis. orgsyn.orgscielo.br A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. mdpi.com
A notable application of the bis(alpha-phenylethyl)amino group is in the diastereoselective alkylation of β-alanine derivatives. orgsyn.orgscielo.br In this context, a chiral amide is prepared from β-alanine and (R,R)-N,N-bis(α-phenylethyl)amine. orgsyn.orgscielo.br The resulting chiral substrate, (R,R)-N',N'-Bis(1'-phenylethyl)-N-carbobenzyloxy propionamide, can then be deprotonated to form a dianion, which undergoes alkylation with various alkyl halides. orgsyn.orgscielo.br
The presence of the bulky chiral bis(alpha-phenylethyl)amino group effectively shields one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face. This results in the formation of one diastereomer in excess. orgsyn.orgscielo.br
Table 2: Diastereoselective Alkylation of a Chiral β-Alanine Derivative
| Alkylating Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | 75:25 | 60 | orgsyn.org |
| Ethyl iodide | 82:18 | 55 | orgsyn.org |
| Propyl iodide | 78:22 | 45 | orgsyn.org |
| Benzyl bromide | 67:33 | 70 | orgsyn.org |
The diastereoselectivity of these alkylation reactions has been found to be largely unaffected by the presence of additives such as LiCl or HMPA, although the chemical yields can be improved. orgsyn.orgscielo.br The newly formed stereocenter's configuration has been determined through chemical correlation. orgsyn.orgscielo.br This methodology provides a valuable route to enantiomerically enriched α-substituted β-amino acids. orgsyn.orgscielo.brresearchgate.net
Reaction Mechanisms and Reactivity Profile of Bis Alpha Phenylethyl Ether
Fundamental Reaction Pathways of the Ether Moiety
The ether moiety in Bis(alpha-phenylethyl) ether is central to its characteristic reactions, which include oxidative cleavage, reductive processes, and various substitution reactions.
The ether is susceptible to oxidation through several pathways. The alpha-carbons, being benzylic, are particularly reactive.
Hydroperoxide Formation: Like many ethers, this compound is susceptible to attack by molecular oxygen at the alpha-positions adjacent to the ether oxygen. This auto-oxidation process, typically proceeding via a radical chain mechanism, can form hydroperoxides. These intermediates can be unstable and may decompose, sometimes explosively, upon heating or concentration. acs.org
Electron-Transfer Oxidation: One-electron oxidation, which can be induced electrochemically or photochemically, generates a radical cation. oup.com In related phenyl 2-phenylethyl ether systems, anodic oxidation leads exclusively to ring substitution products. oup.com This suggests that for the radical cation of this compound, electrophilic attack on the aromatic ring is a more favorable pathway than deprotonation at the alkyl side-chain. oup.com
Photosensitized Cleavage: Under photosensitized (electron transfer) conditions, the radical cations of 2-phenylethyl ethers can undergo carbon-carbon bond cleavage. nih.gov The reactivity and fragmentation patterns are dictated by the stability of the resulting carbocation and radical fragments. nih.gov Cleavage is generally favored when it can lead to the formation of a stable carbocation. nih.gov
A summary of oxidative reaction products for related phenylethyl ethers is presented below.
| Precursor System | Oxidation Condition | Major Products | Citation |
| Phenyl 2-phenylethyl ether | Anodic Oxidation | Ring-substituted phenols | oup.com |
| Methyl 2,2-diphenylethyl ether | Photosensitized Electron Transfer | Diphenylmethane, Dimethoxymethane | nih.gov |
The ether linkage can be cleaved under reductive conditions, most notably through hydrogenolysis.
Hydrogenolysis: The catalytic hydrogenolysis of aryl ethers is a key reaction in biomass conversion. science.gov In the case of analogous phenyl 2-phenylethyl ethers, reduction preferentially cleaves the Calkyl-O bond. science.gov This process results in the formation of simpler hydrocarbons and phenols. For this compound, this would correspond to the formation of ethylbenzene (B125841) and 1-phenylethanol (B42297), with the latter potentially being further reduced. science.gov
The synthesis of this compound can be achieved via the reductive coupling of acetophenone (B1666503), and its NMR data has been characterized. acs.org
Table 1: 1H-NMR Data for Bis(1-phenylethyl) ether
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42-7.27 | m | 20H | Aromatic protons |
| 5.10 | q | 2H | Methine protons (CH) |
Data sourced from a study on reductive carbonyl coupling. acs.org
Both the aromatic rings and the benzylic carbons of the alkyl groups are sites for substitution reactions.
Electrophilic Substitution: The phenyl rings can undergo electrophilic aromatic substitution. As observed in oxidation studies where ring-substituted products are formed, the phenylethyl group can direct incoming electrophiles. oup.com The reaction is analogous to Friedel-Crafts alkylations, where benzylic alcohols or halides act as electrophiles to alkylate aromatic rings. scielo.br
Nucleophilic Substitution: The benzylic carbon atom (alpha-carbon) is susceptible to nucleophilic attack, particularly if the ether oxygen acts as a leaving group, facilitated by protonation or coordination to a Lewis acid. The synthesis of this compound from (S)-1-phenethyl alcohol is an example of a dehydrative nucleophilic displacement, where one alcohol molecule acts as the nucleophile and another as the electrophile after protonation of its hydroxyl group. psu.edu The reactivity of the 1-phenylethyl group towards nucleophiles is a well-established principle in organic synthesis. nih.gov
Reductive Conversions to Simpler Hydrocarbons
Stereochemical Rearrangement and Epimerization Studies
When this compound is prepared from or reacts to form chiral centers, its stereochemistry is of significant interest. The ether can undergo rearrangements where the stereochemical outcome provides insight into the reaction mechanism.
Acid-Catalyzed Rearrangement: Studies on optically active 1-phenylethyl ethers of various phenols have shown that they undergo rapid acid-catalyzed rearrangement. nih.gov For instance, the hydrogen chloride-promoted rearrangement of optically active 1-phenylethyl phenyl ether in a phenol-benzene solvent yields ortho- and para-1-phenylethylated phenols. nih.gov The key finding is that the ortho-alkylated product is formed with predominant retention of configuration, while the para-alkylated product shows a net inversion of configuration. nih.gov This suggests that the formation of the ortho product proceeds through a tight ion-pair intermediate that rearranges intramolecularly, preserving the stereochemistry. In contrast, the formation of the para product likely involves a more dissociated carbocation intermediate, which is susceptible to attack from either face, leading to inversion. nih.gov
Radical Pair Intermediates: In photoreactions, such as the photo-Claisen reaction of the related 1-naphthyl (R)-1-phenylethyl ether, the molecule cleaves to form a radical pair. oup.com The stereochemical integrity of the products formed from the recombination of this radical pair is dependent on the reaction environment (e.g., solvent viscosity), which restricts the rotational dynamics of the radicals within the solvent cage. oup.com Similarly, the photo-Arbuzov rearrangement of optically active 1-phenylethyl phosphites proceeds with a high degree of stereospecificity, which is also taken as evidence for the involvement of radical pair intermediates where the original stereochemistry is largely maintained. psu.edu
Elucidation of Reaction Intermediates and Transition State Structures
Understanding the transient species formed during reactions is crucial for controlling reaction pathways and product outcomes.
The 1-phenylethyl cation is a key intermediate in many reactions involving this compound and related compounds, particularly under acidic conditions or in SN1-type reactions.
Formation: The 1-phenylethyl cation is readily formed from precursors like 1-phenylethyl halides or 1-phenylethanol under SN1 conditions. For instance, the reaction of 2-phenylethanol-1-C¹⁴ with various halogenating agents (except thionyl chloride in pyridine) resulted in rearrangement of the carbon-14 (B1195169) label, indicating the formation of a symmetrical phenonium ion intermediate derived from the initial phenylethyl cation. The formation of the cation can also be initiated by photosensitized electron transfer from the corresponding ether, leading to a radical cation which then fragments. nih.gov
Reactivity: Once formed, the phenylethyl cation is highly reactive. It can be trapped by various nucleophiles. In solvents like trifluoroethanol (TFE), trapping of the cation leads to the formation of the corresponding phenethyl ether. The cation's fate is a competition between nucleophilic attack, elimination to form styrene (B11656), and rearrangement. Spectroscopic studies on the isolated 1-phenylethyl cation (m/z 105) generated via collision-induced dissociation show its characteristic fragmentation patterns, with a predominant loss of C₂H₂ at higher excitation energies. oup.com The stability of this secondary benzylic carbocation is a driving force for its formation in many reaction mechanisms. nih.gov
Computational Analysis of Peroxide Cleavage Mechanisms in Ether Synthesis
While specific computational studies detailing the peroxide cleavage mechanism for the synthesis of this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical analyses of analogous ether synthesis reactions. Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to elucidate reaction pathways, determine the structures of transition states, and calculate reaction energetics, thereby distinguishing between possible mechanisms.
Research into general ether synthesis methodologies involving peroxide precursors has provided detailed, computationally-backed mechanistic frameworks. One such study focused on the reaction of carbanions with monoperoxyacetals to form a diverse range of ethers. acs.orgunl.edu This work is particularly relevant as it explores an alternative to traditional etherification strategies by reacting a carbon-based nucleophile with an oxygen-based electrophile. The findings from these theoretical investigations challenge classical assumptions of SN2 or radical-based pathways for peroxide reactions. acs.org
Theoretical investigations were conducted using B3LYP/6-31+G(d,p) level calculations to model the transfer of a methoxide (B1231860) group from a methyl peroxide or a peroxyacetal to a methyl anion. acs.org The calculations aimed to understand the influence of the counterion (e.g., Li⁺ vs. Na⁺) and the leaving group on the reaction mechanism and energetics. acs.org
The computational results did not support a simple SN2-type attack or a mechanism involving radical intermediates for the reaction with monoperoxyacetals. acs.orgunl.edu Instead, the calculations suggested a mechanism involving a Lewis acid-promoted insertion of the organometallic reagent into the O–O bond of the peroxide. acs.orgunl.edu This pathway proceeds through several key stages:
Complex Formation: The initial step is the formation of a complex between the organometallic reagent and the peroxide (Complex II).
Transition State: The reaction proceeds through a four-centered transition state (TS III), which represents the energetic barrier to the reaction.
Intermediate Complex: A subsequent complex forms between the newly generated ether and the metal alkoxide (Complex IV).
Product Formation: The final step involves the cleavage of this complex to yield the ether product and the metal alkoxide salt (Products V). acs.org
The calculations revealed that the lithiated system is considerably more reactive than the corresponding sodiated system. acs.org The relative energies calculated for the model reaction of a methyl lithium with a tert-butyl methyl peroxide illustrate the energetic landscape of this pathway.
Table 1: Calculated Relative Energies for Model Ether Formation via Peroxide Cleavage
This table presents the relative energies for the stationary points in the proposed mechanism for the reaction of methyl lithium with tert-butyl methyl peroxide, as determined by B3LYP/6-31G(d) calculations. Energies are given in kcal/mol relative to the starting materials.
| Species | Description | Relative Energy (kcal/mol) |
| I | Reactants (CH₃Li + t-Bu-O-O-CH₃) | 0.0 |
| II | Metal-Peroxy Complex | -22.0 |
| TS III | Four-Centered Transition State | -9.9 |
| IV | Ether-Alkoxide Complex | -107.5 |
| V | Products (CH₃-O-CH₃ + t-Bu-O-Li) | -86.6 |
Data sourced from theoretical investigations on ether synthesis from peroxides. unl.edu
This computational model provides a detailed framework for understanding how peroxide O-O bonds can be cleaved during ether synthesis under specific conditions. The findings indicate that the mechanism is distinct from other known peroxide reactions and is heavily influenced by the nature of the peroxide's activating group and the associated metal cation. acs.org Although this analysis was performed on a model system, it establishes a plausible, computationally-vetted mechanism for the formation of ethers, including benzylic ethers like this compound, from peroxide-based electrophiles.
Stereochemical Aspects and Chiral Induction in Bis Alpha Phenylethyl Ether Systems
Analytical Methodologies for Enantiomer and Diastereomer Resolution
The analysis and separation of stereoisomers are fundamental in stereochemistry, particularly for systems involving chiral moieties like the α-phenylethyl group. The subtle differences in the three-dimensional arrangement of enantiomers and diastereomers demand specialized techniques for their effective resolution.
Chiral High-Performance Liquid Chromatography for Stereoisomer SeparationCurrent time information in Bangalore, IN.jiangnan.edu.cn
Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the separation of enantiomers. phenomenex.comsioc-journal.cn This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, resulting in differential retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and have demonstrated broad utility in resolving a variety of chiral compounds, including amines and their derivatives. researchgate.netnih.gov For instance, a CSP prepared from chitosan (B1678972) derivatives has shown excellent enantioseparation capability for various analytes. researchgate.net
The efficiency of the separation is highly dependent on the composition of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier, such as an alcohol. sioc-journal.cn The choice and concentration of the alcohol can significantly affect retention times and resolution. sioc-journal.cn Furthermore, the addition of acidic or basic additives to the mobile phase can dramatically improve the separation of basic or acidic chiral compounds, respectively. researchgate.net For example, the enantioseparation of α-phenylethylamine has been successfully achieved using a CMHzC@S-based HPLC column. jiangnan.edu.cn The separation mechanism for primary amines on certain CSPs, like CrownSil™, involves the formation of a primary ammonium (B1175870) ion that complexes within the cavity of the chiral crown ether of the stationary phase. registech.com
Bis(alpha-phenylethyl) Moieties as Privileged Chiral Auxiliaries
The α-phenylethylamine (α-PEA) framework is a cornerstone of asymmetric synthesis, where it functions as a "privileged" chiral auxiliary. mdpi.comscielo.org.mx A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a synthetic scheme to guide a reaction to produce a single stereoisomer of the product. uwindsor.ca The steric and electronic properties of the α-phenylethyl group create a defined chiral environment that effectively controls the stereochemical outcome of subsequent reactions. mdpi.com
Design and Synthetic Utility of Bis(alpha-phenylethyl)amine DerivativesCurrent time information in Bangalore, IN.chemimpex.com
Bis(α-phenylethyl)amine is a versatile chiral auxiliary used in various asymmetric transformations, including the synthesis of β-amino acids. It can be prepared through methods like the catalytic hydrogenation of the imine formed from (S)-α-phenylethylamine and acetophenone (B1666503). chemicalbook.com Microwave irradiation has been shown to significantly reduce reaction times for its synthesis. nih.gov
The utility of bis(α-phenylethyl)amine derivatives is demonstrated in the enantioselective synthesis of β-amino acids. scielo.brscielo.br For example, β-alanine can be converted into a chiral amide using bis[(R)-α-phenylethyl]amine. scielo.br This amide can then undergo further reactions, such as alkylation, with the bis(α-phenylethyl)amine group directing the stereochemistry. scielo.brscielo.br After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched target molecule. nih.gov
Diastereoselective Alkylation Reactions Mediated by Chiral Auxiliaries
Diastereoselective alkylation of enolates is a powerful carbon-carbon bond-forming reaction in which a chiral auxiliary directs an incoming alkyl group to one face of a prochiral enolate. uwo.camakingmolecules.com This facial bias, dictated by the steric hindrance of the auxiliary, leads to the preferential formation of one diastereomer. The α-phenylethylamine moiety is frequently employed for this purpose in various substrates, including glycinates and β-aminopropionic acid derivatives. scielo.org.mxresearchgate.net
The asymmetric synthesis of α-substituted-β-amino acids can be achieved through the diastereoselective alkylation of β-aminopropionic acid derivatives equipped with an α-phenylethyl chiral auxiliary. nih.govscielo.br In one approach, a chiral amide derived from β-alanine and bis[(R)-α-phenylethyl]amine is deprotonated to form a dianion. scielo.brscielo.br The subsequent alkylation of this dianion with various alkyl halides proceeds with moderate to good diastereoselectivity. scielo.brscielo.br
For example, the alkylation of the lithium dianion of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide has been studied with several electrophiles. The diastereoselectivity (d.s.) achieved in these reactions is detailed in the table below.
Table 1: Diastereoselectivity of Alkylation of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide Dianion
| Electrophile (RX) | Product | Yield (%) | Diastereoselectivity (%) |
|---|---|---|---|
| CH₃I | 3 | 35 | 75 |
| CH₃CH₂I | 4 | 55 | 82 |
| CH₂=CHCH₂Br | 5 | 85 | 67 |
| C₆H₅CH₂Br | 6 | 24 | 86 |
Data sourced from a study on the enantioselective synthesis of β-amino acids. The reaction involves metallation with n-BuLi in THF at -78°C followed by treatment with the alkyl halide. scielo.br
The configuration of the newly formed stereocenter is controlled by the chiral auxiliary, which sterically shields one face of the enolate from the incoming electrophile. scielo.br
The stereochemical outcome of enolate alkylations can be significantly influenced by reaction conditions, particularly the choice of solvent and the presence of additives like lithium chloride (LiCl) and hexamethylphosphoramide (B148902) (HMPA). uwo.caethz.ch These components can alter the aggregation state and structure of the lithium enolates, thereby affecting their reactivity and the diastereoselectivity of the reaction. researchgate.netnih.gov
For instance, HMPA is known to break up organolithium aggregates, which can lead to changes in stereoselectivity. arkat-usa.org In some systems, the addition of HMPA improves diastereoselectivity, while in others, it can have a detrimental effect. cdnsciencepub.com Similarly, LiCl can form mixed aggregates with lithium enolates, which can accelerate reaction rates and, in some cases, alter the stereochemical preference. ethz.chresearchgate.netnih.gov
However, in the specific case of the alkylation of the dianion of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide, the addition of LiCl or HMPA was found to have a negligible effect on the diastereoselectivity, although reaction yields generally improved. scielo.brscielo.brdoaj.org This suggests that the inherent stereocontrol exerted by the bis(α-phenylethyl)amine auxiliary in this particular system is dominant and not easily perturbed by these common additives.
Stereoselective Alkylation of Chiral β-Aminopropionic Acid Derivatives Featuring α-Phenylethyl Moieties[9],[10],[11],
Chiral Induction Strategies in Asymmetric Synthesis
The utility of chiral auxiliaries derived from (R)- or (S)-1-phenylethylamine is well-established in asymmetric synthesis. These auxiliaries play a crucial role in guiding the stereochemical outcome of various chemical transformations.
Derivatives of bis(alpha-phenylethyl)amine, including the corresponding ether, are instrumental in a variety of enantioselective functionalization reactions. For instance, chiral ligands incorporating the α-phenylethylamine (α-PEA) fragment have been successfully employed in copper-catalyzed enantioselective arylations of N-heteroaryl aldimines. mdpi.com These reactions can produce chiral secondary amines with high yields and enantioselectivities, reaching up to 91% yield and 94% enantiomeric excess (ee). mdpi.com
Another significant application is the enantioselective addition of organozinc reagents to aldehydes. Chiral 1,3-aminonaphthols, synthesized using (S)-α-PEA, have been used as ligands in the addition of diethylzinc (B1219324) and alkynylzinc to ferrocenecarbaldehyde, affording the corresponding alcohols with good yields and enantioselectivity. mdpi.com Similarly, chiral β-amino alcohols derived from the ring-opening of oxiranes with α-PEA have been utilized as ligands in zinc-catalyzed asymmetric aldol (B89426) reactions. mdpi.com
The versatility of α-PEA as a chiral auxiliary extends to the synthesis of complex molecules. For example, it has been a key component in the synthesis of (+)-lortalamine and (R)-ramatroban. mdpi.com
A summary of representative enantioselective functionalization reactions using α-phenylethyl derivatives is presented in the table below.
| Reaction Type | Catalyst/Ligand System | Substrate | Product | Yield (%) | ee (%) |
| Copper-Catalyzed Arylation | Cu/Chiral Phosphorus Ligand with α-PEA | N-Azaaryl aldimine | Chiral Secondary Amine | Up to 91 | Up to 94 |
| Zinc-Catalyzed Alkyl/Alkynyl Addition | Et₂Zn or Alkynyl-Zn with Chiral 1,3-Aminonaphthol Ligand | Ferrocenecarbaldehyde | Chiral Alcohol | Good | Good |
| Zinc-Catalyzed Aldol Reaction | Zn/Chiral Pyridine-β-amino Alcohol Ligand | Aldehyde | β-Hydroxy Ketone | - | Up to 55 |
Bis[(S)-1-phenylethyl]amine and its derivatives are pivotal in stereospecific deprotonation reactions, acting as chiral bases to generate configurationally stable intermediates. The lithium amide of bis[(S)-1-phenylethyl]amine, for instance, can enantiotopically deprotonate achiral cyclic propargylic allyl ethers. rsc.org This process creates a chiral α-alkoxy lithium intermediate that can then undergo rearrangements with a high degree of chirality transfer. rsc.org
These chiral lithium amides are also effective in the deprotonation of prochiral ketones to form chiral enolates. chemicalbook.com The resulting enolates can then react with electrophiles in a stereoselective manner, demonstrating the transfer of chirality from the base to the product. chemicalbook.com The effectiveness of these bases is highlighted in the synthesis of the antituberculosis drug Bedaquiline, where the use of (+)-bis[(R)-1-phenylethyl]lithium amide significantly improved the diastereomeric ratio of the product. acs.org
The transfer of chirality is a key feature of these processes. For example, in the slideshare.netresearchgate.net-Wittig rearrangement of chiral allyl ethers, the stereochemical outcome is highly predictable based on the configuration of the starting material, indicating a stereospecific transfer of chirality through a well-ordered cyclic transition state. rsc.org Similarly, the lithiation of carbamate-protected (R)-1-phenylethanol produces a configurationally stable carbanion that undergoes substitution with electrophiles, demonstrating excellent conservation of chirality. rsc.org
The table below summarizes key findings in stereospecific deprotonation and chirality transfer.
| Chiral Reagent | Substrate | Key Intermediate | Outcome |
| Lithio bis[(S)-1-phenylethyl]amide | Achiral 13-membered cyclic propargylic allyl ether | Configurationally stable chiral α-alkoxy lithium intermediate | Enantioselective slideshare.netresearchgate.net-Wittig ring contraction. rsc.org |
| (-)-Bis[(S)-1-phenylethyl]amine derived amide | Prochiral ketone | Chiral enolate | Stereospecific deprotonation and chirality transfer. chemicalbook.com |
| (+)-Bis[(R)-1-phenylethyl]lithium amide | Quinoline derivative and phenyl(naphthalen-1-yl)methanone | Chiral lithium complex | Improved diastereoselectivity (90:10) in Bedaquiline synthesis. acs.org |
| (–)-Sparteine-assisted organolithium | meso Epoxide/Aziridine | Chiral oxiranyl/aziridinyl anion | Enantioselective desymmetrization. rsc.org |
The α-phenylethyl group serves as a powerful chiral auxiliary in a variety of asymmetric cyclization reactions, leading to the formation of chiral heterocyclic compounds. mdpi.com These reactions are often key steps in the synthesis of biologically active molecules and natural products. mdpi.com
For example, α-PEA and its derivatives have been used to synthesize chiral piperidin-2-ones, lactams, imidazoles, and indole (B1671886) derivatives. mdpi.com In one instance, a palladium-catalyzed asymmetric intramolecular C-H arylation using a chiral phosphoramidite (B1245037) ligand was employed for the enantioselective synthesis of inherently chiral calixarenes. chinesechemsoc.org
Furthermore, gold-catalyzed cascade reactions have been developed for the simultaneous synthesis and enantioselective functionalization of indole cores, yielding vinyloxazino-[4,3-a]indoles with high enantioselectivity. researchgate.net Another approach involves the aza-Mannich/cyclization of α-substituted isocyanoacetates with cyclic ketimines, catalyzed by a silver acetate/squaramide system, to produce tetrahydroimidazo[1,5-c]quinazoline derivatives in excellent yields and stereoselectivities. rsc.org
The following table presents examples of asymmetric cyclization reactions utilizing α-phenylethyl auxiliaries.
| Reaction Type | Catalyst/Auxiliary System | Starting Materials | Product | Diastereomeric/Enantiomeric Ratio |
| Diastereoselective Cyclization | α-PEA derivatives as chiral auxiliaries | Various acyclic precursors | Piperidin-2-ones, lactams, imidazoles, indoles | - |
| Asymmetric Intramolecular C-H Arylation | Pd/Chiral Phosphoramidite Ligand | Calixarene precursors | Inherently chiral calixarenes | - |
| Gold-Catalyzed Cascade Reaction | Au(I)/Chiral Diphosphine Ligand | Aniline diols | Vinyloxazino-[4,3-a]indoles | High ee |
| Aza-Mannich/Cyclization | AgOAc/Squaramide Catalyst | α-Substituted isocyanoacetates and cyclic trifluoromethyl ketimines | Tetrahydroimidazo[1,5-c]quinazoline derivatives | Excellent dr and ee |
Role in Stereospecific Deprotonation and Chirality Transfer Processes
Molecular Recognition and Supramolecular Interactions in Chiral Bis(alpha-phenylethyl) Architectures
Chiral bis(alpha-phenylethyl) ether and related architectures play a significant role in molecular recognition and the formation of supramolecular assemblies. The specific stereochemistry of these molecules allows for selective interactions with other chiral species, a fundamental principle in host-guest chemistry. beilstein-journals.org
These recognition events are governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, cation-π interactions, and π-π stacking. beilstein-journals.org For instance, crown ethers incorporating axis-chiral binaphthyl groups have demonstrated the ability to recognize the chirality of α-phenylethyl ammonium ions, forming thermodynamically distinct complexes with the (R) and (S) enantiomers. slideshare.net
The design of synthetic receptors for the selective binding of organic ammonium ions is an active area of research. beilstein-journals.org Chiral bis-perylene diimide macrocycles, for example, can act as chiroptical switches, where their optical properties can be modulated by solvent and molecular recognition events. researchgate.net This highlights the potential for creating advanced functional materials based on these chiral architectures.
Furthermore, the combination of metalloporphyrins with chiral hemicucurbit researchgate.neturil, which contains a cyclohexano moiety reminiscent of the phenylethyl structure, has been used to create enantioselective sensors. uniroma1.it These sensors can differentiate between enantiomers of volatile organic compounds, demonstrating the practical application of molecular recognition principles. uniroma1.it
The table below provides an overview of molecular recognition systems involving chiral bis(alpha-phenylethyl) type structures.
| Host System | Guest Molecule | Key Interactions | Application |
| Crown ether with axis-chiral binaphthyl groups | (R)- and (S)-α-phenylethyl ammonium ions | Cation-π, Hydrogen bonding | Chiral recognition. slideshare.net |
| Chiral bis-perylene diimide macrocycle | Solvent, other molecules | π-π stacking, Helical chirality | Chiroptical switch. researchgate.net |
| Metalloporphyrin-hemicucurbit researchgate.neturil complex | Enantiomers of limonene (B3431351) and 1-phenylethylamine (B125046) | Host-guest interactions | Enantioselective chemical sensor. uniroma1.it |
Computational and Theoretical Investigations of Bis Alpha Phenylethyl Ether Systems
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic and structural characteristics of molecules.
Density Functional Theory (DFT) Applications for Molecular Descriptors
Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the properties of molecules like bis(alpha-phenylethyl) ether. solubilityofthings.comacs.org DFT methods are employed to calculate a variety of molecular descriptors that are crucial for understanding and predicting the chemical behavior of a compound. These descriptors include electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental in assessing the molecule's reactivity. researchgate.net
In the context of ether chemistry, DFT has been utilized to investigate reaction thermodynamics and kinetics. For instance, it has been used to study the formation of poly(arylene ether sulfone)s, where the calculations helped in understanding the spontaneity of polymerization reactions. mdpi.com Furthermore, DFT calculations can provide insights into the solvation of ions in ether-based electrolytes, which is critical for applications like lithium-ion batteries. researchgate.net The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional, with various approximations available to balance computational cost and accuracy. acs.org
For this compound, DFT calculations can elucidate its three-dimensional structure and the distribution of electron density, which are key to understanding its interactions with other molecules. chemrxiv.org These calculations can also predict properties like solubility and stability in different environments. chemrxiv.org
Computational Prediction and Experimental Validation of Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. nih.gov This synergy between theory and experiment is crucial for confirming the structure and understanding the properties of molecules like this compound. Theoretical calculations can predict spectroscopic signatures such as those found in Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. researchgate.net
Molecular Modeling for Reaction Mechanism Elucidation and Stereochemical Rationalization
Molecular modeling techniques are essential for unraveling the intricate details of chemical reactions, including their mechanisms and the origins of stereoselectivity.
Semiempirical and Ab Initio Approaches to Stereoinduction Phenomena
Understanding and predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational methods, including semiempirical and ab initio calculations, are powerful tools for investigating stereoinduction. scielo.br In the context of reactions involving chiral auxiliaries, such as derivatives of bis(alpha-phenylethyl)amine, these methods have been used to rationalize the observed diastereoselectivity. scielo.brscielo.br
A study on the alkylation of a dianion derived from N',N'-bis(alpha-phenylethyl) carbobenzyloxypropionamide employed both semiempirical (PM3) and ab initio (Hartree-Fock) calculations to model the system. scielo.brscielo.br These calculations helped to identify the low-energy conformations of the chiral amide and its corresponding dianion. The models suggested that the observed stereoselectivity arises from the steric hindrance of one face of the enolate, directing the electrophile to the opposite face. scielo.br Such studies highlight the importance of computational modeling in understanding the role of chiral auxiliaries and predicting the stereochemical course of reactions. scielo.brscielo.br
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity and interactions. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of its internal coordinates, such as bond rotations. researchgate.netaps.org
For complex molecules, exploring the entire conformational space can be computationally demanding. aps.org Methods like Langevin dynamics can be used to efficiently explore the PES and identify the various energy basins corresponding to stable conformers. aps.org In a study of a 1-phenylethanone-O-pyropyl oxime ether, the stable conformer was determined through a potential energy profile analysis using DFT. researchgate.net This type of analysis is crucial for understanding how the molecule will behave in different environments and how it will interact with other molecules. While a specific detailed conformational analysis and PES mapping for this compound is not detailed in the provided search results, the methodologies are well-established and applicable.
Advanced Computational Methodologies in Ether Chemistry Research
The field of computational chemistry is continually evolving, with the development of new methods that offer greater accuracy and efficiency. In ether chemistry, these advanced methodologies are being applied to tackle increasingly complex problems. acs.org Machine learning, for example, is being integrated with quantum chemistry to develop predictive models for reaction kinetics. acs.org This approach has been used to predict rate constants for intramolecular H-migration in ether peroxy radicals, which are important in combustion chemistry. acs.org
Furthermore, computational approaches are being used to design new materials with desired properties. For instance, DFT simulations have been employed to predict the spontaneity of polymerization reactions for synthesizing sulfonated poly(arylene ether sulfone)s, demonstrating the potential of computational methods to guide materials development. mdpi.com The use of graph neural networks and self-evolving solubility databases represents another frontier in designing solvent systems for chemical processes, where ethers are often key components. chemrxiv.org These advanced computational tools are poised to accelerate discovery and innovation in all areas of ether chemistry research.
Applications of Bis Alpha Phenylethyl Ether in Advanced Organic Synthesis
Utility as a Specialized Solvent and Chemical Reagent in Complex Transformations
Ethers are frequently used as solvents in organic reactions due to their general stability and ability to dissolve a wide range of nonpolar and polar aprotic compounds. lookchem.com Bis(alpha-phenylethyl) ether, being a liquid with a high boiling point, has the physical properties consistent with a specialized, high-boiling chiral solvent. nih.gov
Despite its potential, the use of this compound specifically as a solvent or a key chemical reagent in complex transformations is not extensively documented in scientific literature. Its formation is sometimes observed as a primary product in reactions involving its parent alcohol, 1-phenylethanol (B42297), particularly under acidic or catalytic conditions that promote dehydration. rsc.orgresearchgate.net This formation highlights its stability but also suggests that its reactivity as a reagent is limited compared to more functionalized molecules. While the phenethyl group is used as a base-labile protecting group in some synthetic contexts, this typically refers to a single phenethyl group attached to a heteroatom, and its removal does not involve the ether linkage of this compound itself. beilstein-journals.org
Strategic Role as an Intermediate in Multi-Step Synthetic Pathways
The primary role of this compound documented in the literature is as the product of the dimerization of 1-phenylethanol, rather than as a versatile intermediate for further elaboration. This transformation is notable as an example of a dehydrative nucleophilic displacement, where the alcohol is activated by a catalyst to serve as an electrophile.
A key example is the aluminium triflate (Al(OTf)₃) catalyzed conversion of (S)-1-phenylethanol into di(1-phenylethyl) ether. rsc.org In this reaction, the catalyst renders the benzylic alcohol electrophilic, leading to the formation of a benzylic carbocation. This intermediate is then captured by another molecule of the alcohol, acting as a nucleophile, to yield the corresponding ether with water as the sole byproduct. rsc.orgresearchgate.net The reaction results in a mixture of the S,R (meso) and S,S diastereomers, indicating a scrambling of the stereocenter, which supports the carbocationic mechanism. rsc.org This process represents an atom-economic method for C-O bond formation. rsc.orgresearchgate.net
Table 1: Synthesis of Di(1-phenylethyl) Ether via Dehydrative Displacement
| Catalyst | Starting Material | Product(s) | Key Observation | Reference |
|---|
While this synthesis establishes a pathway to the ether, its subsequent application as a strategic intermediate in multi-step syntheses leading to complex target molecules is not a common theme in the available literature.
Contribution to the Synthesis of Chiral Building Blocks and Bioactive Molecules
The chiral nature of this compound, derived from optically active 1-phenylethanol, makes it a candidate for applications in asymmetric synthesis. However, its practical contributions are minimal when compared to its nitrogen-based analogue, bis(alpha-phenylethyl)amine, which is a cornerstone of modern asymmetric synthesis. chemicalbook.commdpi.com
The synthesis of optically active heterocyclic compounds often relies on the use of chiral starting materials or auxiliaries that can direct the stereochemical outcome of cyclization reactions. mdpi.com Chiral amines, including α-phenylethylamine and its derivatives, are frequently employed as precursors for chiral ligands or as auxiliaries in the diastereoselective synthesis of heterocyclic compounds like piperidines, lactams, and imidazoles. mdpi.com In contrast, there is a lack of documented evidence for this compound serving as a direct precursor for the synthesis of optically active heterocyclic systems. The ether linkage's relative inertness compared to the reactivity of an amine functionality makes it less suitable for the transformations typically required to build heterocyclic rings.
The development of chiral ligands and organocatalysts is a pivotal area of research for enabling enantioselective reactions. The bis(alpha-phenylethyl) moiety is a privileged structural motif in this field due to its effectiveness in creating a well-defined chiral environment. However, this application is almost exclusively associated with bis(alpha-phenylethyl)amine and its derivatives, such as amides and phosphoramidites. scirp.orgscielo.brmdpi.comscielo.br
Numerous studies describe the synthesis of C₂-symmetric ligands and organocatalysts from bis[(R)-1-phenylethyl]amine or bis[(S)-1-phenylethyl]amine. scirp.orgmdpi.com These compounds are used to create chiral lithium amides for asymmetric deprotonations, phosphine (B1218219) ligands for transition-metal catalysis, and bifunctional organocatalysts that utilize hydrogen bonding. scielo.bracs.orgrsc.org The success of the amine-based scaffold stems from the ease with which the nitrogen atom can be functionalized to create amides, phosphoramidites, ureas, and other structures capable of coordinating with metals or interacting with substrates. nih.govresearchgate.net
Conversely, the ether oxygen in this compound lacks the nucleophilicity and functional handles of the amine nitrogen, limiting its utility in the direct synthesis of common classes of chiral ligands and organocatalysts. The scientific literature does not provide significant examples where this compound is used as the foundational building block for such catalytic systems.
Advanced Analytical Characterization Methodologies in Bis Alpha Phenylethyl Ether Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including bis(alpha-phenylethyl) ether. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the basic carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H-NMR spectrum of a related compound, bis(1-phenylethyl) ether, the signals for the methyl protons appear as a doublet, while the methine proton is observed as a quartet. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For ethers, the carbon atom single-bonded to the oxygen typically resonates in the range of 60-80 ppm. oregonstate.edu Carbons in aromatic rings are found further downfield, generally between 125 and 170 ppm. oregonstate.edu Quaternary carbons, those without any attached hydrogens, usually show weaker signals. oregonstate.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for a Generic Ether Structure This table illustrates typical chemical shift ranges for carbon atoms in environments similar to those in this compound.
| Carbon Environment | Chemical Shift Range (ppm) |
|---|---|
| Alkane CH-CR₃ | 10-50 |
| Benzylic CH-C=O | 40-55 |
| Ether CH-O | 60-80 |
| Aromatic Ph-H | 125-170 |
| Carboxylic Acid Derivatives | 165-190 |
| Aldehyde, Ketone | >200 |
Data sourced from general ¹³C NMR chemical shift tables. oregonstate.edu
For a more in-depth structural analysis and to resolve ambiguities, two-dimensional (2D) NMR techniques are employed. youtube.com These experiments reveal correlations between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net It is instrumental in piecing together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com This allows for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, in a related structure, HMBC can show correlations from the alpha-proton to the carbons of the aromatic ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY can help establish the relative orientation of the phenyl groups and the ether linkage. kcl.ac.uk
Proton (1H) and Carbon (13C) NMR Analysis[10],[11],[17],[13],[14],
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org It is particularly useful for analyzing complex mixtures and identifying individual components. In the context of this compound synthesis, GC-MS can be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product. researchgate.netfarmaciajournal.com The retention time from the GC and the mass spectrum from the MS detector provide two independent points of identification for the compound. biomedpharmajournal.org For instance, in the analysis of similar phenolic compounds, GC-MS has been used to identify various derivatives in complex mixtures. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₆H₁₈O), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis[10],
X-ray Crystallography for Definitive Molecular Geometry and Absolute Stereochemistry
X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in its crystalline state. tcichemicals.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. acs.orgmdpi.com For chiral molecules like the enantiomers of this compound, X-ray crystallography is one of the few methods that can unambiguously determine the absolute configuration (R or S) of each stereocenter, provided a suitable single crystal can be obtained. tcichemicals.combch.ro
Future Directions and Emerging Research Avenues for Bis Alpha Phenylethyl Ether
Innovation in Catalytic and Stereoselective Synthesis
The synthesis of ethers, particularly chiral ethers like bis(alpha-phenylethyl) ether, remains a focal point of organic chemistry. researchgate.net Traditional methods often face limitations, but emerging catalytic strategies are paving the way for more efficient and selective production. The key challenge lies in controlling the stereochemistry at the two chiral centers of the molecule.
Recent research has demonstrated the potential of various catalytic systems for etherification reactions. While many methods employ transition metals like palladium, gold, iridium, and ruthenium, there is a growing interest in metal-free alternatives. researchgate.net Brønsted acidic catalysts, such as sulfonic acids, and other systems like iodine or frustrated Lewis pairs (FLPs) have been described for related transformations. researchgate.net For instance, the reductive carbonyl coupling of acetophenone (B1666503) using a carbon-supported molybdenum-dioxo catalyst has been shown to produce bis(1-phenylethyl) ether. rsc.org Another innovative approach involves a palladium-catalyzed asymmetric aminomethylative etherification of conjugated dienes, which successfully utilizes aliphatic alcohols as nucleophiles by leveraging hydrogen-bonding interactions to facilitate the challenging C–O bond formation. acs.org
The development of chiral auxiliaries and catalysts is central to achieving high stereoselectivity. The (1S)-(α)-phenylethylamine residue, for example, has been effectively used as a chiral auxiliary in the synthesis of complex molecules like conformationally restricted amino acids. d-nb.info This points to the potential of using chiral building blocks to direct the stereochemical outcome of the etherification.
Table 1: Emerging Catalytic Strategies for Ether Synthesis
| Catalyst System | Substrate Type | Key Research Findings | Citation(s) |
|---|---|---|---|
| Carbon-supported Molybdenum-Dioxo | Acetophenone | Enables reductive carbonyl coupling to form bis(1-phenylethyl) ether. | rsc.org |
| Palladium with specific ligands | Conjugated dienes, Aliphatic alcohols | Facilitates asymmetric O-allylation through hydrogen-bonding, achieving high enantioselectivity. | acs.org |
| 1,3-bis(carboxymethyl)imidazolium chloride | Allylic alcohols, N-heterocycles | Provides a metal-free and solvent-free alternative for allylation, with the catalyst being reusable. | researchgate.net |
Integration of Sustainable Chemistry Principles in Ether Production
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. scispace.com For this compound production, this translates to developing processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. acs.org
The use of heterogeneous catalysts, such as zeolites, is another cornerstone of sustainable ether production. researchgate.net These materials can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. Furthermore, research into using water as a reaction medium, particularly under micellar conditions, presents an economical and environmentally friendly direction for ether synthesis, moving away from traditional volatile organic solvents. researchgate.net
Table 2: Green Chemistry Principles in Ether Synthesis
| Principle | Example Application | Potential Benefit for Ether Production | Citation(s) |
|---|---|---|---|
| Use of Reusable Catalysts | Zeolites or imidazolium-based catalysts in etherification. | Reduced catalyst waste, simplified product purification, lower costs. | researchgate.net |
| Elimination of Solvents | Performing reactions in a solvent-free environment. | Eliminates solvent-related waste, reduces energy for solvent removal, enhances safety. | researchgate.net |
| Use of Safer Solvents | Replacing traditional dipolar aprotic solvents with alternatives like 2,2,5,5-tetramethyloxolane (TMO). | Reduces health and safety risks associated with hazardous solvents. | acs.org |
Leveraging Advanced Computational Design for Novel Derivatives
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. By using techniques like Density Functional Theory (DFT) and molecular modeling, researchers can predict the properties of novel this compound derivatives before committing to their synthesis in the lab. acs.orgfu-berlin.de
This in silico approach can be used to:
Design catalysts: Computational studies can elucidate reaction mechanisms and predict the efficacy of new catalysts for stereoselective synthesis. For example, DFT calculations have been used to understand how certain catalysts rearrange, which can impact their activity and selectivity in polymerization catalysis. researchgate.net
Predict molecular properties: The electronic and structural properties of new ether derivatives can be modeled to predict their potential function. For instance, computational analysis can determine the low-energy conformations of different diastereomers, which is crucial for understanding stereoselectivity. nih.gov
Guide rational drug design: If ether derivatives are explored for biological applications, molecular docking and simulation can predict how they might interact with protein targets, guiding the synthesis of more potent and selective compounds. fu-berlin.de
While research directly focused on the computational design of this compound derivatives is still an emerging area, the successful application of these methods in related fields provides a clear roadmap. For example, computational design has been pivotal in creating novel organocatalysts for CO2 reduction and in identifying new scaffolds for therapeutic agents. acs.orgfu-berlin.de
Table 3: Computational Methods and Their Potential Application
| Computational Method | Application in Related Research | Potential for this compound Derivatives | Citation(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; studying catalyst structures. | Designing selective catalysts for synthesis; predicting electronic properties of new derivatives. | researchgate.netresearchgate.net |
| Molecular Docking/Simulation | Predicting binding modes of ligands to biological targets. | Designing derivatives with potential biological activity; guiding structure-activity relationship studies. | fu-berlin.de |
Exploration of Potential in Functional Materials and Advanced Chemical Systems
The unique structure of this compound, featuring two phenyl rings and a flexible ether linkage, makes it an interesting candidate for incorporation into functional materials and advanced chemical systems.
Polymers and Radical Initiators: Related structures, such as phenylethyl methyl ether, are used as cross-linking agents for polymers. biosynth.com Furthermore, compounds like bis(alpha-phenylethyl) sulfone and 2,3-dimethyl-2,3-diphenylbutane (B155905) have been patented for use as free-radical generators in styrenic polymer compositions. google.com This suggests that this compound could potentially function as a thermal initiator or a modifying agent in polymerization processes.
Liquid Crystals: The combination of rigid phenyl groups and a flexible ether chain is a common motif in liquid crystalline molecules. mdpi.com Research has shown that poly(azomethine-ether)s containing phenethyl moieties can exhibit thermotropic liquid crystal properties. researchgate.net This opens an avenue for designing and synthesizing novel liquid crystals based on the this compound scaffold for potential use in displays and optoelectronic devices. mdpi.comgoogle.com
Advanced Catalyst Ligands: Bis(phenolate-ether) structures serve as critical ligands in highly active and stereoselective catalysts for olefin polymerization. researchgate.net The specific geometry and electronic properties of the ether ligand are crucial for catalyst performance. This suggests a potential, albeit unexplored, role for this compound or its derivatives as components in the design of new ligands for transition metal catalysis.
Table 4: Potential Applications in Materials and Chemical Systems
| Application Area | Proposed Role of this compound | Supporting Evidence from Related Compounds | Citation(s) |
|---|---|---|---|
| Polymer Chemistry | Thermal radical initiator; Polymer modifier or cross-linker. | Use of bis(alpha-phenylethyl) sulfone as a free-radical generator; use of phenylethyl methyl ether as a cross-linking agent. | biosynth.comgoogle.com |
| Liquid Crystals | Core scaffold for new liquid crystalline materials. | Poly(azomethine-ether)s with phenethyl groups show liquid crystal behavior. | researchgate.net |
Q & A
Basic: What synthetic methodologies are optimal for producing high-purity Bis(alpha-phenylethyl) ether, and how can reaction conditions be optimized?
Methodological Answer:
- Williamson Ether Synthesis : A common approach for ethers, involving nucleophilic substitution between α-phenylethyl halides and alkoxide ions. Use anhydrous conditions to minimize hydrolysis .
- Catalytic Approaches : Transition metal catalysts (e.g., Cu or Pd complexes) can enhance yield and selectivity. For example, copper(I) iodide in DMF at 80°C improves coupling efficiency .
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) favor SN2 mechanisms.
- Temperature Control : Maintain 60–100°C to balance reaction rate and side-product formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and purity profile?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and ether-linked CH groups (δ 3.5–4.5 ppm).
- ¹³C NMR : Confirm ether linkage (C-O signal at δ 60–70 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. Use a DB-5 column with helium carrier gas .
- Melting Point Analysis : Compare observed values (e.g., 58–60°C for analogous brominated ethers) to literature standards .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicology : Monitor for acute effects (respiratory irritation, dermatitis) and chronic risks (potential carcinogenicity inferred from chlorinated analogs). Refer to ATSDR guidelines for emergency response .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR with IR (C-O stretch at ~1100 cm⁻¹) and high-resolution MS to confirm molecular ion peaks .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
- Isomer Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis introduces stereochemical ambiguity .
Advanced: What experimental designs are recommended to assess the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Studies :
- pH-Dependent Degradation : Incubate at pH 3–10 (25–50°C) and monitor via LC-MS. Acidic conditions may accelerate cleavage of ether bonds .
- Photolysis Experiments : Expose to UV light (λ = 254 nm) in simulated sunlight chambers; quantify degradation products (e.g., phenols) using GC-MS .
- Bioaccumulation Assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd nanoparticles) to identify favorable binding sites .
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to pinpoint nucleophilic/electrophilic regions .
- Transition State Analysis : Use QM/MM hybrid methods (e.g., ONIOM) to map energy barriers for ether bond cleavage or functionalization .
Advanced: What strategies mitigate interference from by-products during large-scale synthesis of this compound?
Methodological Answer:
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
- By-Product Trapping : Add scavengers (e.g., molecular sieves for water, activated charcoal for tar removal) .
- Process Optimization : Use flow chemistry systems to enhance heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
